1-(2,5-Dichlorophenyl)-5-(p-fluorobenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid
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Overview
Description
1-(2,5-Dichlorophenyl)-5-(p-fluorobenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid is a synthetic organic compound that belongs to the class of thiobarbituric acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichlorophenyl)-5-(p-fluorobenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid typically involves the condensation of appropriate aldehydes and thiobarbituric acid derivatives under controlled conditions. The reaction may require catalysts, solvents, and specific temperature and pressure settings to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for high yield, purity, and cost-effectiveness, ensuring compliance with environmental and safety regulations.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dichlorophenyl)-5-(p-fluorobenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones.
Reduction: Reduction of double bonds or functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)-5-(p-fluorobenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Thiobarbituric Acid Derivatives: Compounds with similar core structures but different substituents.
Barbiturates: Compounds with similar pharmacological properties but different chemical structures.
Uniqueness
1-(2,5-Dichlorophenyl)-5-(p-fluorobenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
121608-35-3 |
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Molecular Formula |
C27H20Cl2FN3O3S |
Molecular Weight |
556.4 g/mol |
IUPAC Name |
(5Z)-1-(2,5-dichlorophenyl)-5-[(4-fluorophenyl)methylidene]-3-(4-morpholin-4-ylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C27H20Cl2FN3O3S/c28-18-3-10-23(29)24(16-18)33-26(35)22(15-17-1-4-19(30)5-2-17)25(34)32(27(33)37)21-8-6-20(7-9-21)31-11-13-36-14-12-31/h1-10,15-16H,11-14H2/b22-15- |
InChI Key |
PEQKZZVDCMDEDQ-JCMHNJIXSA-N |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)N3C(=O)/C(=C/C4=CC=C(C=C4)F)/C(=O)N(C3=S)C5=C(C=CC(=C5)Cl)Cl |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N3C(=O)C(=CC4=CC=C(C=C4)F)C(=O)N(C3=S)C5=C(C=CC(=C5)Cl)Cl |
Origin of Product |
United States |
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